Methyl (pentafluorophenoxy)acetate
Description
Methyl (pentafluorophenoxy)acetate is a fluorinated ester derivative characterized by a pentafluorophenoxy group attached to an acetate backbone. Its molecular formula is C₉H₅F₅O₃, with a molecular weight of 280.13 g/mol. The compound is synthesized via nucleophilic substitution or esterification reactions involving pentafluorophenol and methyl chloroacetate or similar reagents . Key spectral data includes:
- ¹H NMR (CDCl₃): δ 3.72 (s, 3H, -OCH₃), 4.65 (s, 2H, -OCH₂CO-) .
- ¹³C NMR: Peaks at δ 170.2 (ester carbonyl), 145–141 (aromatic C-F), and 52.6 (methoxy group) .
- HRMS: [M + Na]⁺ observed at 557.1097 (calculated: 557.1106) .
The compound is a clear viscous oil with applications in pharmaceutical intermediates and agrochemical synthesis due to its electron-withdrawing pentafluorophenyl group, which enhances reactivity in cross-coupling reactions .
Properties
CAS No. |
21417-50-5 |
|---|---|
Molecular Formula |
C9H5F5O3 |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
methyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate |
InChI |
InChI=1S/C9H5F5O3/c1-16-3(15)2-17-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3 |
InChI Key |
JTMQMYXZZAWRJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (pentafluorophenoxy)acetate can be synthesized through the esterification of pentafluorophenol with methyl chloroacetate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored to optimize reaction conditions, reduce reaction times, and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
Methyl (pentafluorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form pentafluorophenol and methyl acetate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Pentafluorophenol and methyl acetate.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Methyl (pentafluorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the pentafluorophenoxy group into molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (pentafluorophenoxy)acetate involves its interaction with various molecular targets. The pentafluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares Methyl (pentafluorophenoxy)acetate with structurally related fluorinated acetates:
Key Observations :
- Electron-Withdrawing Effects: The pentafluorophenoxy group in this compound provides stronger electron-withdrawing effects compared to trifluoromethyl or non-fluorinated analogs, enhancing its stability in SNAr reactions .
- Ester Group Influence: Methyl esters (e.g., this compound) exhibit higher volatility than ethyl or phenyl analogs, as seen in boiling point trends (e.g., methyl acetate: 57°C vs. ethyl acetate: 77°C) .
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